Methyl 3-chloro-4-hydroxy-5-iodobenzoate is a chemical compound characterized by the presence of a chloro group, a hydroxy group, and an iodo group attached to a benzoate structure. This compound belongs to the class of benzoate esters, which are derivatives of benzoic acid where a methyl ester is formed. The molecular formula for this compound is , and it has a molecular weight of approximately 296.49 g/mol.
The compound can be synthesized through various methods, including direct halogenation and esterification processes. It is often studied in the context of medicinal chemistry and organic synthesis due to its potential biological activities and applications in pharmaceuticals.
Methyl 3-chloro-4-hydroxy-5-iodobenzoate is classified as:
The synthesis of methyl 3-chloro-4-hydroxy-5-iodobenzoate typically involves two main steps: the introduction of the chloro and iodo substituents followed by esterification.
Methyl 3-chloro-4-hydroxy-5-iodobenzoate features a benzene ring with three substituents:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 296.49 g/mol |
IUPAC Name | Methyl 3-chloro-4-hydroxy-5-iodobenzoate |
InChI | InChI=1S/C8H6ClIO3/c1-13(9)7(11)6(10)4-2/h2-3,11H,1H3 |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)I)O)Cl |
Methyl 3-chloro-4-hydroxy-5-iodobenzoate can participate in several chemical reactions:
Common reagents used include:
The mechanism of action for methyl 3-chloro-4-hydroxy-5-iodobenzoate involves interactions with biological targets:
These interactions suggest potential applications in drug design and development.
Methyl 3-chloro-4-hydroxy-5-iodobenzoate is typically a solid at room temperature with specific melting and boiling points dependent on purity and crystallization conditions.
The compound exhibits:
Methyl 3-chloro-4-hydroxy-5-iodobenzoate has several scientific uses:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2